

# Application Notes and Protocols for Masofaniten Powder

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Masofaniten**

Cat. No.: **B8249365**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Masofaniten** (also known as EPI-7386 or Androgen receptor-IN-2) is an orally bioavailable, second-generation small molecule inhibitor of the N-terminal domain (NTD) of the androgen receptor (AR).<sup>[1][2][3][4]</sup> It has been investigated for its potential antineoplastic activity, particularly in the context of prostate cancer.<sup>[1][4]</sup> This document provides detailed application notes and protocols for the laboratory handling and storage of **Masofaniten** powder.

## Mechanism of Action

**Masofaniten** selectively binds to the NTD of the AR, a region not targeted by other therapies, thereby disrupting the AR signaling pathway.<sup>[2][5][6]</sup> This mechanism is intended to inhibit the growth of tumor cells that overexpress AR, which is a key driver in prostate cancer proliferation and survival.<sup>[1]</sup> By targeting the NTD, **Masofaniten** has the potential to overcome resistance mechanisms associated with the ligand-binding domain of the AR.<sup>[6][7]</sup>

## Physicochemical Properties

| Property          | Value                                                                           | Reference |
|-------------------|---------------------------------------------------------------------------------|-----------|
| Molecular Formula | C <sub>24</sub> H <sub>24</sub> Cl <sub>2</sub> N <sub>4</sub> O <sub>4</sub> S | [1][3]    |
| Molecular Weight  | 535.4 g/mol                                                                     | [1]       |
| Appearance        | A solid                                                                         | [3]       |
| Purity            | ≥95%                                                                            | [3]       |

## Storage and Stability

Proper storage of **Masofaniten** powder is crucial to maintain its integrity and activity.

| Condition           | Recommended Temperature | Stability         | Supplier           |
|---------------------|-------------------------|-------------------|--------------------|
| Powder              | -20°C                   | ≥ 4 years         | Cayman Chemical[3] |
| -20°C               | Not specified           | MedchemExpress[4] |                    |
| Solution in Solvent | -80°C                   | 6 months          | MedchemExpress[4]  |
| -20°C               | 1 month                 | MedchemExpress[4] |                    |

## Shipping

**Masofaniten** powder is typically shipped at room temperature for domestic transit within the continental US.[3] International shipping conditions may vary.[3]

## Handling and Safety Precautions

As with any chemical compound, appropriate safety measures should be taken when handling **Masofaniten** powder.

- Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and gloves.
- Ventilation: Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation.

- Avoid Contact: Prevent contact with skin and eyes. In case of contact, rinse thoroughly with water.
- Safety Data Sheet (SDS): A comprehensive SDS is available from suppliers and should be consulted before handling the compound.[\[3\]](#)
- Intended Use: **Masofaniten** is for research use only and is not for human or veterinary use.  
[\[3\]](#)

## Experimental Protocols

The following are generalized protocols based on publicly available information. Specific experimental conditions may need to be optimized for your particular assay.

### 1. Preparation of Stock Solutions

**Masofaniten** is sparingly soluble in DMSO (1-10 mg/mL).[\[3\]](#)

- Objective: To prepare a high-concentration stock solution for serial dilutions.
- Materials:
  - **Masofaniten** powder
  - Anhydrous DMSO
  - Sterile microcentrifuge tubes or vials
- Procedure:
  - Equilibrate the **Masofaniten** powder vial to room temperature before opening to prevent condensation.
  - Weigh the desired amount of **Masofaniten** powder in a sterile microcentrifuge tube.
  - Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, add 1.868 mL of DMSO to 1 mg of **Masofaniten**).

- Vortex or sonicate briefly to ensure complete dissolution.
- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
- Store the aliquots at -20°C or -80°C as per the stability data.[\[4\]](#)

## 2. In Vitro Cell-Based Assays

**Masofaniten** has been evaluated in prostate cancer cell lines such as LNCaP and LNCaP95. [\[4\]](#)

- Objective: To assess the effect of **Masofaniten** on cell proliferation.
- Protocol Outline:
  - Culture LNCaP or LNCaP95 cells in appropriate media and conditions.
  - Seed the cells in 96-well plates at a predetermined density.
  - Prepare serial dilutions of **Masofaniten** from the stock solution in the cell culture medium.
  - Treat the cells with varying concentrations of **Masofaniten**.
  - Incubate for a specified period (e.g., 72 hours).
  - Assess cell viability using a suitable method (e.g., MTS assay, CellTiter-Glo®).
  - Calculate the IC<sub>50</sub> value, which is the concentration of the compound that inhibits cell growth by 50%.

## Published In Vitro Data

| Cell Line | IC <sub>50</sub> | Reference           |
|-----------|------------------|---------------------|
| LNCaP     | 0.44 μM          | <a href="#">[4]</a> |
| LNCaP95   | 3.78 μM          | <a href="#">[4]</a> |

## 3. In Vivo Animal Studies

**Masofaniten** has been tested in mouse models of prostate cancer.[\[4\]](#)

- Objective: To evaluate the in vivo efficacy of **Masofaniten**.
- Protocol Outline:
  - Implant prostate cancer cells (e.g., LNCaP) into immunocompromised mice.
  - Allow tumors to establish and reach a specified size.
  - Prepare a formulation of **Masofaniten** suitable for oral administration (p.o.).
  - Administer **Masofaniten** to the treatment group at a specified dose and schedule (e.g., 60 mg/kg, p.o.).[\[4\]](#)
  - Administer a vehicle control to the control group.
  - Monitor tumor growth and the general health of the animals regularly.
  - At the end of the study, euthanize the animals and excise the tumors for further analysis.

#### Clinical Trial Information

**Masofaniten** has been evaluated in Phase 1 and 2 clinical trials, both as a monotherapy and in combination with other drugs like enzalutamide.[\[2\]](#)[\[5\]](#)[\[7\]](#)[\[8\]](#) Recent reports indicate that the Phase 2 combination study with enzalutamide was terminated due to a low probability of meeting its primary endpoint.[\[9\]](#)[\[10\]](#)[\[11\]](#)

#### Signaling Pathway and Experimental Workflow Diagrams



[Click to download full resolution via product page](#)

Caption: Mechanism of action of **Masofaniten** on the Androgen Receptor signaling pathway.



[Click to download full resolution via product page](#)

Caption: General experimental workflow for in vitro and in vivo evaluation of **Masofaniten**.

**Need Custom Synthesis?**

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or Request Quote Online.*

## References

- 1. Masofaniten | C<sub>24</sub>H<sub>24</sub>Cl<sub>2</sub>N<sub>4</sub>O<sub>4</sub>S | CID 146484310 - PubChem  
[pubchem.ncbi.nlm.nih.gov]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ESSA Pharma Announces Initiation of Phase 2 Study Evaluating Masofaniten (EPI-7386) in Combination with Enzalutamide in Patients with Metastatic Castration-Resistant Prostate Cancer - BioSpace [biospace.com]
- 6. onclive.com [onclive.com]
- 7. onclive.com [onclive.com]
- 8. ESSA Pharma Announces Initiation of Phase 2 Study Evaluating Masofaniten (EPI-7386) in Combination with Enzalutamide in Patients with Metastatic Castration-Resistant Prostate Cancer [prnewswire.com]
- 9. ESSA Pharma Announces Termination of Phase 2 Study Evaluating Masofaniten Combined with Enzalutamide in Patients with Metastatic Castration-Resistant Prostate Cancer - BioSpace [biospace.com]
- 10. urologytimes.com [urologytimes.com]
- 11. onclive.com [onclive.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Masofaniten Powder]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b8249365#laboratory-handling-and-storage-of-masofaniten-powder\]](https://www.benchchem.com/product/b8249365#laboratory-handling-and-storage-of-masofaniten-powder)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)